2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)15-29-17-11-9-16(10-12-17)13-25-24(28)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEWMJIMNNHEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
The applications of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid are diverse and significant in various scientific fields:
Peptide Synthesis
This compound is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of amino groups, facilitating the stepwise addition of amino acids to form peptides. Its unique structure aids in achieving high yields and purity in synthesized peptides .
Drug Development
This compound serves as a building block in the development of bioactive compounds. Its ability to stabilize peptides during synthesis makes it a valuable component in creating potential therapeutic agents .
Bioconjugation
The compound can be utilized in bioconjugation processes where it aids in attaching biomolecules (like proteins or nucleic acids) to surfaces or other molecules, enhancing the functionality of drug delivery systems .
Case Study 1: Solid-Phase Peptide Synthesis
In a study published by Thieme, researchers demonstrated the successful use of 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids in SPPS, highlighting the efficiency of the Fmoc strategy for synthesizing complex peptides with high yields .
Case Study 2: In Vitro Studies
Research involving this compound has shown promising results in vitro, indicating its potential as a precursor for developing new therapeutic peptides aimed at specific biological targets. The studies emphasize its role in enhancing spatial orientation for binding to target proteins.
Mechanism of Action
The mechanism by which 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amine, preventing unwanted reactions during the coupling steps. The deprotection step involves the cleavage of the Fmoc group by a weak base, revealing the free amine for further reactions.
Molecular Targets and Pathways:
Peptide Synthesis: The Fmoc group targets the amine group, protecting it from reacting with other reagents until deprotection is required.
Nanoscience and Drug Delivery: The compound interacts with various nanoparticles and biological molecules, forming stable structures for drug delivery and other applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid and analogous phenoxy acetic acid derivatives:
Physicochemical Properties
- Melting Points :
- Solubility: Fmoc derivatives are sparingly soluble in water but soluble in DMF or DMSO, critical for SPPS . In contrast, hypolipidemic aminothiazole derivatives exhibit improved aqueous solubility for oral bioavailability .
Biological Activity
2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid is a compound that plays a significant role in peptide synthesis, primarily due to its protective Fmoc (9-fluorenylmethyloxycarbonyl) group. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
The primary function of this compound is as a protecting group in peptide synthesis. The Fmoc group shields the amino group from undesired reactions during synthesis. Once the synthesis is complete, the Fmoc group can be selectively removed, allowing for further functionalization or biological activity .
Synthesis and Structural Characteristics
The compound is synthesized through several steps involving:
- Esterification : An amino acid is esterified with Fmoc chloride.
- Amidation : The resulting Fmoc-protected amino acid ester undergoes amidation to yield the desired product.
This multi-step process ensures high yields and purity, critical for subsequent biological applications .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(2,4-Dimethoxyphenyl)acetic acid | Simple structure | Moderate anti-inflammatory effects |
| 4-(Fmoc-amino)phenoxyacetic acid | Lacks dimethoxy substitution | Potential anticancer properties |
| 3-(2,4-Dimethoxyphenyl)propanoic acid | Different chain length | Limited studies; potential anti-inflammatory effects |
Case Studies and Research Findings
- Peptide Synthesis Efficiency : Research has demonstrated that using Fmoc-protected amino acids significantly improves the efficiency of solid-phase peptide synthesis (SPPS). The mild conditions required for the removal of the Fmoc group reduce the risk of side reactions .
- Potential Therapeutic Applications : Studies on related compounds suggest that derivatives of phenoxyacetic acids may serve as effective agents in drug development. For instance, modifications to the phenolic structure can enhance binding affinity to biological targets, leading to improved therapeutic profiles .
- In Vitro Studies : In vitro assays have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, indicating potential for further development in anticancer therapies .
Preparation Methods
Reaction Conditions and Reagents
Fmoc protection is typically achieved using Fmoc-chloride (Fmoc-Cl) in a biphasic solvent system. A representative protocol involves dissolving the amine precursor (e.g., 4-aminomethylphenol) in dichloromethane (DCM) with 2 equivalents of sodium bicarbonate (NaHCO₃) as a base. Fmoc-Cl (1.2 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with a mobile phase of ethyl acetate/hexanes (1:1).
Optimization Strategies
Excess Fmoc-Cl (>1.5 equivalents) risks di-Fmoc byproduct formation, necessitating stoichiometric precision. An alternative approach employs Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF), which enhances solubility and reaction homogeneity. This method achieves >95% conversion within 3 hours at 25°C, as confirmed by high-performance liquid chromatography (HPLC) analysis.
Coupling to the Phenoxyacetic Acid Backbone
The Fmoc-protected amine is subsequently conjugated to phenoxyacetic acid via carbodiimide-mediated coupling. This step establishes the critical phenoxyacetic acid linkage essential for resin compatibility in solid-phase peptide synthesis.
Carbodiimide Coupling Protocol
A mixture of Fmoc-4-aminomethylphenol (1.0 equivalent), phenoxyacetic acid (1.1 equivalents), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) is dissolved in DMF under nitrogen. Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added, and the reaction is stirred at 0°C for 1 hour, then warmed to 25°C for 12–24 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration, and the crude product is extracted with ethyl acetate.
Side Reaction Mitigation
Competitive esterification of phenoxyacetic acid is suppressed by maintaining anhydrous conditions and limiting reaction temperatures to ≤25°C. Post-reaction quenching with acetic acid (0.5% v/v) neutralizes residual DCC, minimizing undesired acylation.
Solid-Phase Synthesis Approach
Solid-phase synthesis offers advantages in scalability and purification, particularly for industrial-scale production.
Resin Functionalization
Benzhydrylamine (BHA) resin (1% divinylbenzene cross-linked) is swelled in DCM and treated with 25% DMF/DCM containing Fmoc-linker (0.56 mmol/g loading), HOBt, and diisopropylcarbodiimide (DIPCDI) for 24 hours. Kaiser ninhydrin tests confirm complete coupling, with resin loading quantified via UV analysis after Fmoc deprotection.
| Parameter | Condition |
|---|---|
| Resin | Benzhydrylamine copolystyrene |
| Coupling Reagents | HOBt, DIPCDI |
| Solvent | 25% DMF/DCM |
| Reaction Time | 24 hours |
| Temperature | 25°C |
Cleavage and Isolation
The target compound is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) for 2 hours. Cold diethyl ether precipitation yields a crude product, which is purified via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
Solution-Phase Synthesis Approach
Solution-phase methods are preferred for small-scale syntheses requiring rapid iteration.
Direct Amide Bond Formation
In a one-pot procedure, Fmoc-4-aminomethylphenol and phenoxyacetic acid are activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in DMF. N,N-Diisopropylethylamine (DIPEA) (3 equivalents) is added to maintain a pH >8, facilitating efficient coupling within 4 hours.
Solvent and Temperature Effects
Elevating temperatures to 40°C reduces reaction time to 2 hours but risks Fmoc group cleavage. An optimal balance is achieved at 30°C with rigorous exclusion of moisture.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using preparative HPLC with a Phenomenex Gemini-NX C18 column (150 × 21.2 mm). A gradient of 5–100% acetonitrile in 0.1% aqueous TFA over 30 minutes resolves the target compound at ~14–15 minutes. Lyophilization affords a white powder with ≥98% purity (HPLC-UV, λ = 220 nm).
Spectroscopic Validation
-
¹H NMR (500 MHz, CD₃OD) : δ 7.82 (d, Fmoc aromatic), 4.6–5.1 (m, phenoxyacetic acid methylene).
-
ESI-MS : m/z 539.6 [M+H]⁺ (calculated for C₃₂H₂₉NO₇).
Industrial-Scale Production
Large-scale manufacturing employs continuous-flow reactors to enhance yield and reduce solvent waste. A plug-flow reactor with immobilized HOBt achieves 85% conversion per pass, with in-line UV monitoring for real-time quality control .
Q & A
Basic: What is the primary role of 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid in peptide synthesis?
This compound is a Rink Amide Linker (or Fmoc-Knorr-Linker) used in solid-phase peptide synthesis (SPPS). It enables covalent attachment of the first amino acid to a resin via its carboxylic acid group, while the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine. During synthesis, the Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), leaving the growing peptide chain intact. The final cleavage from the resin requires trifluoroacetic acid (TFA), which releases the peptide while preserving acid-labile side chains .
Basic: How can researchers confirm the successful incorporation of this compound into a solid support?
Methodological steps include:
- Kaiser (ninhydrin) test : Detects free amines on the resin; a blue color indicates incomplete coupling.
- FTIR spectroscopy : Verify the presence of the Fmoc group (characteristic C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (LC-MS) : Analyze cleaved intermediates to confirm molecular weight.
- Fluorescence monitoring : The Fmoc group fluoresces under UV light (λ = 265 nm), providing real-time tracking during deprotection .
Advanced: How can cleavage conditions be optimized to minimize side reactions (e.g., aspartimide formation or truncation)?
Key strategies:
- TFA concentration : Use 95% TFA with scavengers (e.g., triisopropylsilane, water) to reduce carbocation-mediated side reactions.
- Temperature control : Cleave at 0–4°C to suppress acid-catalyzed epimerization.
- Time optimization : Limit cleavage to 2–4 hours for sensitive peptides.
- Alternative cleavage cocktails : For highly acid-sensitive sequences, substitute TFA with milder acids like HFIP (hexafluoroisopropanol) .
Advanced: What strategies enable site-specific modifications at the phenoxyacetic acid moiety for tailored applications?
Approaches include:
- Orthogonal protecting groups : Introduce Alloc (allyloxycarbonyl) or ivDde groups on the phenoxy ring for selective post-synthesis modifications.
- Click chemistry : Install alkyne/azide handles for CuAAC (copper-catalyzed azide-alkyne cycloaddition) to conjugate fluorophores or biotin.
- PEGylation : Attach polyethylene glycol (PEG) chains via esterification to improve solubility or pharmacokinetics .
Advanced: How can enantiomeric purity be analyzed when this compound is used in chiral peptide environments?
Analytical methods:
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol gradient.
- Circular dichroism (CD) spectroscopy : Monitor optical activity at 190–250 nm to detect racemization.
- Marfey’s reagent derivatization : Post-cleavage derivatization followed by LC-MS/MS quantifies D/L-amino acid ratios .
Advanced: How should researchers handle stability issues during long-term storage of this compound?
Best practices:
- Storage conditions : Keep under argon at –20°C in anhydrous DMF or DCM to prevent hydrolysis.
- Lyophilization : For long-term stability (>1 year), lyophilize the compound and store in a desiccator.
- Quality control : Regularly check purity via HPLC and NMR (e.g., δ 7.3–7.8 ppm for aromatic Fmoc protons) .
Advanced: What are the mechanistic implications of acidolytic cleavage for resin-bound intermediates?
Key insights:
- Kinetic studies : Time-resolved NMR reveals that TFA cleavage proceeds via protonation of the benzylic ether oxygen, followed by SN1-like scission of the phenoxyacetic acid-resin bond.
- DFT calculations : Predict activation energies for competing pathways (e.g., β-elimination vs. direct cleavage).
- Isotope labeling : Use deuterated TFA (TFA-d₁) to track proton transfer steps .
Advanced: How can aggregation-prone sequences be stabilized when using this linker?
Mitigation strategies:
- Co-solvent systems : Add 10% DMSO or 2,2,2-trifluoroethanol (TFE) to improve solvation.
- Pseudoproline dipeptides : Incorporate oxazolidine derivatives to disrupt β-sheet formation.
- Microwave-assisted synthesis : Enhance coupling efficiency for sterically hindered residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
